molecular formula C8H11NS B13662442 1-(Thiophen-3-ylmethyl)azetidine

1-(Thiophen-3-ylmethyl)azetidine

Cat. No.: B13662442
M. Wt: 153.25 g/mol
InChI Key: ZVDNBMYMMPXSFX-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)azetidine is a heterocyclic compound that features a four-membered azetidine ring with a thiophen-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-ylmethyl)azetidine typically involves the reaction of azetidine with thiophen-3-ylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where azetidine acts as a nucleophile, attacking the electrophilic carbon in the thiophen-3-ylmethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of azetidine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-ylmethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Thiophen-3-ylmethyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-ylmethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the thiophene’s electron-rich nature contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

Comparison with Similar Compounds

Uniqueness: 1-(Thiophen-3-ylmethyl)azetidine is unique due to its four-membered azetidine ring, which balances ring strain and stability, making it more reactive than pyrrolidines but more stable than aziridines. The presence of the thiophene ring enhances its electronic properties and potential for diverse chemical transformations .

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

1-(thiophen-3-ylmethyl)azetidine

InChI

InChI=1S/C8H11NS/c1-3-9(4-1)6-8-2-5-10-7-8/h2,5,7H,1,3-4,6H2

InChI Key

ZVDNBMYMMPXSFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CSC=C2

Origin of Product

United States

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